2H-1,3-Benzoxazin-2-one

Vue d'ensemble

Description

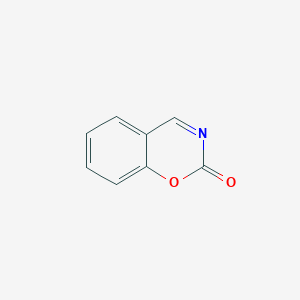

2H-1,3-Benzoxazin-2-one is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2H-1,3-Benzoxazin-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid or Lewis acids . Another method includes the use of aldimine and trifluoromethanesulfonic acid as catalysts to facilitate the formation of the benzoxazine ring . The reaction conditions typically involve heating the reactants in the presence of these catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. For example, the use of microwave-assisted regioselective halogenation has been demonstrated to produce benzoxazin-2-ones with high yields and functional group tolerance . This method utilizes inexpensive and readily available reagents, making it cost-effective and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2H-1,3-Benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo-derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo substitution reactions, such as halogenation, where halogen atoms are introduced into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using N-halosuccinimide in the presence of a palladium catalyst.

Major Products Formed

Oxidation: Oxo-derivatives of this compound.

Reduction: Dihydro derivatives.

Substitution: Halogenated benzoxazin-2-ones.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of 2H-1,3-benzoxazin-2-one exhibit promising anticancer properties. These compounds have been found to inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, a study highlighted the synthesis of novel benzoxazinone derivatives that demonstrated significant antiproliferative effects against human cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have been extensively studied. These compounds were shown to modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines in microglial cells. For example, specific derivatives significantly decreased nitric oxide production and downregulated the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential for treating neuroinflammatory conditions .

Neuroprotective Effects

The neuroprotective capabilities of this compound have garnered attention for their application in neurodegenerative diseases. Compounds derived from this scaffold have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. Studies suggest that these compounds can activate the Nrf2-HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage .

Synthesis and Derivative Development

The synthesis of this compound derivatives is a critical area of research that enhances its applicability across various domains. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with diverse functional groups, which can be tailored for specific biological activities.

Table 1: Synthetic Routes for this compound Derivatives

| Compound | Synthesis Method | Key Features |

|---|---|---|

| Compound A | Reaction with substituted phenols | Exhibits enhanced anticancer activity |

| Compound B | Cyclization with isocyanates | Shows significant anti-inflammatory properties |

| Compound C | Modification via alkylation | Demonstrates neuroprotective effects |

Neuroinflammation Research

A recent study investigated the effects of modified this compound derivatives on microglial inflammation. The results indicated that certain derivatives effectively reduced LPS-induced inflammation markers and oxidative stress in BV-2 cells. The study concluded that these compounds could serve as potential candidates for developing therapies targeting neuroinflammatory diseases .

Anticancer Screening

In another study focusing on anticancer applications, several benzoxazinone derivatives were screened against various cancer cell lines. The findings revealed that specific modifications to the benzoxazinone structure led to enhanced cytotoxicity against breast and lung cancer cells, suggesting a pathway for further drug development .

Mécanisme D'action

The mechanism of action of 2H-1,3-Benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, in plants, benzoxazinoids are synthesized from indole-3-glycerol phosphate and function in defense against herbivores and pathogens . The compound can inhibit digestive proteases in insects and exhibit antimicrobial properties by disrupting microbial cell membranes .

Comparaison Avec Des Composés Similaires

2H-1,3-Benzoxazin-2-one can be compared with other similar compounds, such as:

3,4-Dihydro-2H-1,4-benzoxazin-3-one: This compound also exhibits biological activities and is studied for its potential as a topoisomerase inhibitor.

2,4-Dihydroxy-1,4-benzoxazin-3-one: Known for its role in plant defense mechanisms and its potential as a natural herbicide.

Uniqueness

This compound is unique due to its versatile chemical reactivity and wide range of biological activities

Activité Biologique

2H-1,3-Benzoxazin-2-one is a member of the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound features a fused benzene and oxazine ring. This unique arrangement contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For example, compounds derived from this scaffold have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 10 µg/mL, indicating potent antibacterial activity .

Anticancer Properties

Research has shown that this compound derivatives possess anticancer activity . A study evaluated several benzoxazine derivatives for their ability to inhibit cancer cell proliferation. One notable derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting promising potential for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. In vivo studies indicated that certain derivatives could reduce paw edema in rat models by up to 62%, demonstrating significant anti-inflammatory effects .

Other Biological Activities

In addition to the aforementioned activities, this compound has shown potential in:

- Antiviral activity : Some derivatives exhibited efficacy against viral infections.

- Antidiabetic effects : Certain compounds have been reported to lower blood glucose levels in diabetic models.

- Antioxidant properties : The ability to scavenge free radicals has been noted, contributing to its therapeutic potential .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves cyclization reactions that can be achieved through various methods:

- Mannich Reaction : This method involves the condensation of substituted phenols with formaldehyde and amines.

- Cyclization with Isocyanates : The reaction of anthranilic acid with isocyanates has also been employed to produce benzoxazinones effectively.

These synthetic routes allow for the modification of the benzoxazine core, leading to a library of compounds with varying biological activities .

Data Table: Biological Activities of Selected this compound Derivatives

Case Study 1: Anticancer Evaluation

A recent study focused on the anticancer effects of a series of benzoxazine derivatives on various cancer cell lines. The results indicated that specific substitutions on the benzoxazine core significantly enhanced cytotoxicity against breast and lung cancer cells. The most effective compound was identified as having a methoxy group at the para position on the phenyl ring.

Case Study 2: Anti-inflammatory Activity

In another investigation, a novel benzoxazine derivative was tested for its anti-inflammatory properties using a rat model. The compound was administered orally and showed significant reduction in inflammation markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

Propriétés

IUPAC Name |

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.